molecular formula C9H10N2O B2421416 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 659724-77-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No. B2421416
Key on ui cas rn: 659724-77-3
M. Wt: 162.192
InChI Key: XZHWEHOSQYNGOL-ZCFIWIBFSA-N
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Patent
US07872018B2

Procedure details

1-(1H-Benzimidazol-2-yl)-ethanol (146) (1.00 g, 6.16 mmol) was suspended in dichloro ethane (50 mL, 800 mmol). Thionyl chloride (4.00 mL, 54.8 mmol) was added dropwise and the reaction was stirred at room temperature and then heated to 60° C. for 6 hours. After cooling to room temperature the reaction was evaporated to dryness under reduced pressure. The obtained solid was washed with ethyl acetate. The powder was suspended in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic portion was dried over anhydrous sodium sulfate and concentrated. The obtained off-white solid was used without further purification (147, 0.864 g, 76%). MS (ESI) [M+H+]+=181.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH:10](O)[CH3:11].[Cl:13]C(Cl)C.S(Cl)(Cl)=O>>[Cl:13][CH:10]([C:2]1[NH:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:1]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
WASH
Type
WASH
Details
The obtained solid was washed with ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained off-white solid was used without further purification (147, 0.864 g, 76%)

Outcomes

Product
Name
Type
Smiles
ClC(C)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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